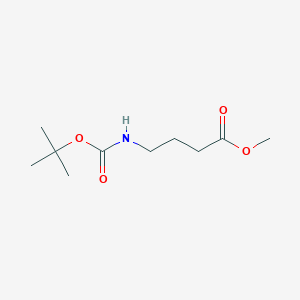

Methyl 4-((tert-butoxycarbonyl)amino)butanoate

概要

説明

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various amino acid derivatives. The compound is known for its stability and ease of handling, making it a valuable reagent in chemical research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-((tert-butoxycarbonyl)amino)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch methods .

化学反応の分析

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

The major products formed from these reactions include:

Carboxylic acids: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted esters: Formed through nucleophilic substitution.

科学的研究の応用

Building Block for Peptides

Methyl 4-((tert-butoxycarbonyl)amino)butanoate serves as an essential intermediate in peptide synthesis. The Boc group acts as a protective moiety for amines, allowing for selective reactions without interfering with other functional groups. This property is crucial in multi-step organic synthesis where the integrity of the amine functionality must be preserved until the final stages of the synthesis process .

Organic Synthesis

The compound is widely used in the synthesis of various organic molecules due to its stability and reactivity. It can undergo hydrolysis to yield 4-(tert-butoxycarbonyl(methyl)amino)butanoic acid or be transformed into substituted butanoates through nucleophilic substitution reactions. Its versatility makes it a valuable asset in the production of fine chemicals and intermediates for industrial applications .

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential in developing peptide-based drugs. The compound's structure allows it to be incorporated into larger pharmacologically active molecules, enhancing their stability and bioavailability . Research indicates its application in creating prodrugs that can improve the pharmacokinetic profiles of therapeutic agents by modifying their solubility and absorption characteristics .

Enzyme Mechanism Studies

This compound is also employed in biochemical research to study enzyme mechanisms and protein interactions. Its ability to mimic substrates allows researchers to probe active sites of enzymes, providing insights into catalytic processes and enzyme specificity . For instance, studies on bisubstrate analogs have demonstrated its utility in understanding the selectivity and inhibition mechanisms of specific methyltransferases .

Case Studies and Research Findings

Industrial Applications

This compound is utilized in producing specialty chemicals and materials due to its stable nature and reactivity profile. Its role as an intermediate allows for the efficient synthesis of various functionalized molecules needed in diverse industrial applications .

作用機序

The mechanism of action of methyl 4-((tert-butoxycarbonyl)amino)butanoate involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound is eventually deprotected under acidic conditions, revealing the free amino group .

類似化合物との比較

Similar Compounds

Methyl 4-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar structure but with an additional methyl group on the nitrogen atom.

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is unique due to its stability and ease of handling. Its ability to act as a protecting group for amino acids makes it a valuable reagent in organic synthesis. The compound’s versatility in various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

生物活性

Methyl 4-((tert-butoxycarbonyl)amino)butanoate (MBCAB) is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

MBCAB features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and modulates its reactivity. The molecular formula is , with a molecular weight of approximately 189.24 g/mol. The presence of the Boc group not only protects the amine but also influences the compound's interaction with biological targets.

Synthesis

The synthesis of MBCAB typically involves the following steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.

- Esterification : Methyl butanoate is reacted with the protected amine to form MBCAB.

- Purification : The product is purified through recrystallization or chromatography.

This synthetic pathway allows for the introduction of various functional groups, which can be tailored to enhance biological activity.

Enzyme Inhibition

MBCAB has been studied for its potential as an enzyme inhibitor. The Boc group facilitates selective modifications that can lead to the development of inhibitors targeting specific enzymes involved in metabolic pathways. For example, studies have shown that derivatives of MBCAB can inhibit N-methyltransferases, which are crucial in various biochemical processes, including drug metabolism and neurotransmitter regulation .

Anticancer Activity

Recent research indicates that compounds related to MBCAB exhibit promising anticancer properties. For instance, structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines . The structure-activity relationship studies suggest that modifications to the Boc group can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

| Compound | IC50 (μM) | Selectivity | Target |

|---|---|---|---|

| MBCAB | 0.126 | 19-fold | TNBC cells |

| Analog A | 0.050 | 15-fold | TNBC cells |

| Analog B | 0.200 | 10-fold | Non-cancer |

The mechanism by which MBCAB exerts its biological effects is believed to involve modulation of enzyme activity through competitive inhibition. The Boc protecting group may enhance binding affinity by stabilizing interactions with active sites of target enzymes .

Case Studies

- Inhibition of N-Methyltransferase (NTMT1) :

- Antiproliferative Effects in Cancer Models :

Safety and Toxicity

Safety assessments indicate that while MBCAB shows potent biological activity, it also requires careful evaluation regarding toxicity profiles. Preliminary data suggest a favorable safety margin, but further studies are necessary to fully characterize its pharmacokinetics and long-term effects .

特性

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSTYWSKGONZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。